molecular formula C19H20N6O5S B13736524 N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide CAS No. 32569-24-7

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide

Cat. No.: B13736524
CAS No.: 32569-24-7
M. Wt: 444.5 g/mol
InChI Key: JGQCLEVYGZXEAQ-UHFFFAOYSA-N
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Description

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide: is a complex organic compound that features a benzisothiazole ring, an azo group, and a bis(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This step involves the reaction of 2-aminothiophenol with nitrobenzene derivatives under acidic conditions to form the benzisothiazole ring.

    Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline derivatives.

    Introduction of the Bis(2-hydroxyethyl)amino Group: The final step involves the reaction of the azo compound with bis(2-hydroxyethyl)amine under basic conditions to introduce the bis(2-hydroxyethyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure vessels, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: The nitro group in the benzisothiazole ring can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an antimicrobial agent due to the presence of the nitrobenzisothiazole moiety.

    Industry: Used in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with bacterial cell membranes, leading to disruption and cell death.

    Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N-methyl-4-(5-nitro-2,1-benzisothiazol-3-yl)aniline
  • N-(2-Hydroxyethyl)-N-phenyl-4-(5-nitro-2,1-benzisothiazol-3-yl)aniline

Uniqueness

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the azo group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

32569-24-7

Molecular Formula

C19H20N6O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C19H20N6O5S/c1-12(28)20-18-11-13(24(6-8-26)7-9-27)2-5-17(18)21-22-19-15-10-14(25(29)30)3-4-16(15)23-31-19/h2-5,10-11,26-27H,6-9H2,1H3,(H,20,28)

InChI Key

JGQCLEVYGZXEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

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